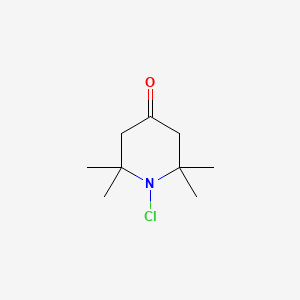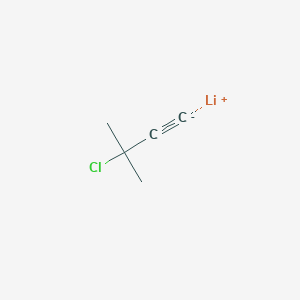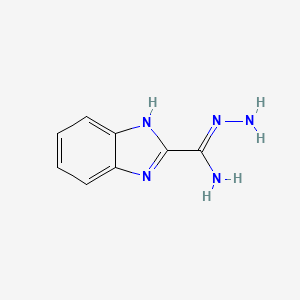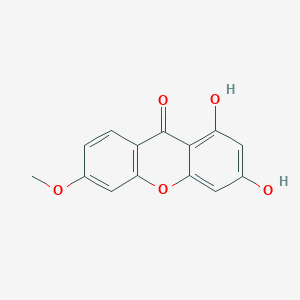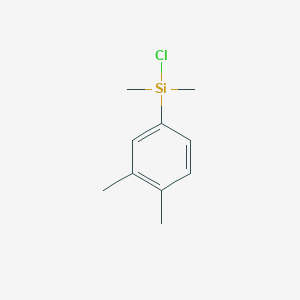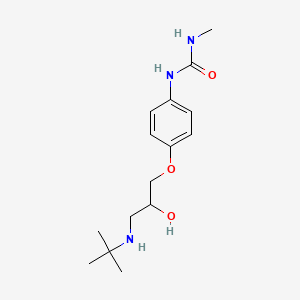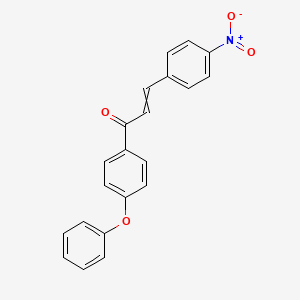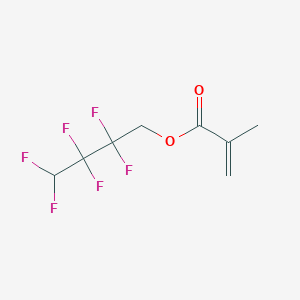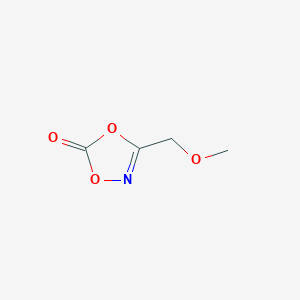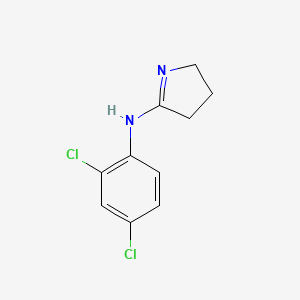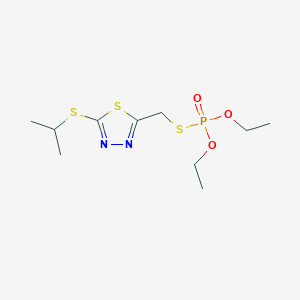
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a thiadiazole ring. Its molecular formula is C10H19N2O4PS, and it has a molecular weight of 294.308 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methanol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Agriculture: Used as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Pharmaceuticals: Investigated for its potential as an antiviral and anticancer agent.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl S-((1-cyano-1-methylethyl)carbamoyl)methyl ester: Similar in structure but contains a cyano group instead of a thiadiazole ring.
Phosphorodithioic acid, O,O-diethyl ester: Contains a dithioate group instead of a phosphorothioate group.
Phosphorothioic acid, O,O-diethyl S-((2-chloroethyl)thio)methyl ester: Contains a chloroethyl group instead of a thiadiazole ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
38091-01-9 |
|---|---|
Formule moléculaire |
C10H19N2O3PS3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H19N2O3PS3/c1-5-14-16(13,15-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
DIVMLIPDWPNYIW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)SCC1=NN=C(S1)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


